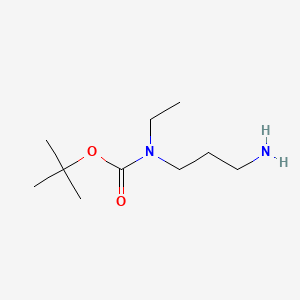

Tert-butyl 3-aminopropyl(ethyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXALSUCHITFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652762 | |

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273409-54-4 | |

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminopropyl(ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Carbamate Protection of Primary Amines

The tert-butyl carbamate (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. For Tert-butyl 3-aminopropyl(ethyl)carbamate, the primary synthetic route involves sequential alkylation and Boc protection. A representative method, adapted from protocols in CN102020589B , begins with the protection of a primary amine followed by ethyl group introduction:

-

Starting Material : 3-Aminopropan-1-ol or 3-bromopropan-1-amine hydrobromide.

-

Protection : Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base. For example:

Yields typically exceed 85% after purification via silica gel chromatography.

-

Ethylation : Alkylation of the Boc-protected intermediate with ethyl bromide or ethyl iodide under strongly basic conditions (e.g., NaH in THF). For instance:

Reaction temperatures are maintained at 0–5°C to minimize side reactions, with yields averaging 70–80%.

Advanced Methodological Variations

Reductive Amination Strategies

An alternative approach employs reductive amination to introduce the ethyl group. This method, inspired by CN102020589B , involves:

-

Condensation : Reacting Boc-protected 3-aminopropylamine with acetaldehyde in methanol.

-

Reduction : Using sodium cyanoborohydride (NaBHCN) to reduce the imine intermediate to the secondary amine:

This method avoids over-alkylation and achieves yields of 65–75%.

Mixed Anhydride Approach

For higher stereochemical control, the mixed anhydride method from CN102020589B is adapted:

-

Activation : Treating N-Boc-D-Serine with isobutyl chlorocarbonate and N-methylmorpholine (NMM) to form a reactive mixed anhydride.

-

Ethylation : Reacting the anhydride with ethylamine hydrochloride in anhydrous ethyl acetate, followed by crystallization:

This method achieves yields up to 93% under optimized conditions.

Industrial-Scale Production

Large-Scale Alkylation

Industrial protocols prioritize cost efficiency and scalability. A patented method uses continuous-flow reactors to perform the alkylation step:

-

Conditions : 10–15°C, 2-hour residence time, and automated pH control.

-

Purification : Solvent evaporation followed by recrystallization from hexane/ethyl acetate (8:1).

Structural and Analytical Characterization

Spectroscopic Confirmation

Purity Optimization

-

Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve Boc-protected intermediates.

-

Crystallization : Hexane/ethyl acetate mixtures yield crystals with >99% purity.

Challenges and Mitigation Strategies

Competing Side Reactions

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-aminopropyl(ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 202.29 g/mol

- CAS Number : 273409-54-4

The compound features a tert-butyl group attached to a carbamate structure, which is significant for its chemical reactivity and biological interactions.

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 3-aminopropyl(ethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of analogs for existing drugs, enhancing their efficacy and selectivity. For instance, in a study on novel ropinirole analogs, this compound was used to synthesize derivatives that exhibit improved binding affinity to dopamine receptors .

2. Radiotracer Development

The compound has also been investigated for its potential as a radiotracer in positron emission tomography (PET). In one study, it was involved in the synthesis of fluorine-18 labeled compounds that target MDM2 expression in tumors, highlighting its role in cancer imaging . This application underscores the compound's significance in diagnostic imaging and targeted therapy.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines under controlled conditions. Below is a summary of general reaction conditions:

| Reactants | Solvent | Base | Temperature | Reaction Time |

|---|---|---|---|---|

| Tert-butyl carbamate + Amines | THF | Triethylamine | Room Temperature | Varies (up to 16h) |

| Tert-butyl carbamate + Bromoalkanes | CHCl | N/A | Reflux | Varies (up to 19h) |

These conditions are critical for achieving high yields and purity of the desired product.

Case Studies

Case Study 1: Synthesis of Ropinirole Analogs

In a comprehensive study, this compound was utilized to create multiple analogs of ropinirole. The resulting compounds were evaluated for their pharmacological properties, demonstrating enhanced receptor binding compared to the parent compound . This case illustrates the compound's versatility in modifying existing drug frameworks.

Case Study 2: PET Imaging Probes

Another significant application involved using this compound as a precursor for synthesizing PET imaging probes targeting MDM2. The successful labeling with fluorine-18 allowed researchers to visualize tumor expression levels, providing valuable insights into cancer progression and treatment response . This application exemplifies the compound's role in advancing cancer diagnostics.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-aminopropyl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. This property makes it useful in various synthetic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tert-butyl 3-aminopropyl(ethyl)carbamate belongs to a broader class of Boc-protected amines. Below is a systematic comparison with structurally related analogs, focusing on synthesis, reactivity, and applications.

Structural Analogs and Their Properties

Reactivity and Functional Differences

- Steric Effects : The ethyl substitution in the target compound introduces moderate steric hindrance compared to unsubstituted analogs like 1.4-Pr. This can influence coupling efficiency in amide bond formation, as seen in slower reaction kinetics compared to 1.4-Et .

- Solubility : All analogs are soluble in polar aprotic solvents (e.g., DMF, DMSO). The trifluoroacetamido derivative () exhibits enhanced solubility in chloroform due to fluorine’s lipophilicity .

- Deprotection : Boc removal requires acidic conditions (e.g., TFA), whereas methacryloyl or trifluoroacetamido groups may require orthogonal deprotection strategies .

Key Research Findings

- Synthetic Efficiency : The target compound achieves >90% yield in HATU-mediated amide couplings, comparable to 1.4-Pr and 1.4-Et .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point range of 131–133°C for Boc-protected derivatives, while methacryloyl variants exhibit lower thermal stability .

- Biological Activity : In ACKR3 agonist studies, ethyl-substituted derivatives show 2–3× higher potency (IC₅₀ = 0.8 µM) than methyl or unsubstituted analogs .

Actividad Biológica

Tert-butyl 3-aminopropyl(ethyl)carbamate (CAS No. 75178-96-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- Boiling Point : Approximately 271.7 °C

- Melting Point : 22 °C

- Density : 1.0 g/cm³

- LogP : 0.76

These properties indicate its potential solubility and stability in various biological environments, making it a candidate for further biological evaluations .

Synthesis

The synthesis of this compound typically involves the protection of amines followed by carbamate formation. A common synthetic route includes the reaction of tert-butyl dicarbonate with 3-aminopropanol under acidic conditions, yielding the desired carbamate derivative .

Antitumor Activity

Recent studies have investigated the antitumor activity of compounds related to this compound. For instance, derivatives of this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with critical cellular pathways such as apoptosis and mitosis .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes related to cancer progression. For example, compounds derived from this structure have been tested for their ability to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. Results indicated micromolar inhibition levels, suggesting potential applications in cancer therapeutics .

Case Studies

- Inhibition of HSET :

-

Antitumor Efficacy :

- Another investigation into the biological activity of related compounds highlighted their effectiveness in reducing tumor growth in xenograft models. The study noted a significant reduction in tumor size when treated with these compounds compared to controls, emphasizing their potential as anticancer agents .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound and its derivatives:

| Study Focus | Target Enzyme/Pathway | IC₅₀ (μM) | Effect Observed |

|---|---|---|---|

| HSET Inhibition | Kinesin HSET | ~13 | Induction of multipolar spindles |

| Antitumor Activity | Various cancer lines | <10 | Significant tumor size reduction |

| Apoptosis Induction | Caspase pathways | N/A | Increased apoptosis rates |

Q & A

What are the common synthetic routes for tert-butyl 3-aminopropyl(ethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Basic:

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (BOC) protection strategies. A common method involves coupling 3-aminopropyl(ethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM), often with bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) . Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate carboxylic acid intermediates in related carbamate syntheses .

Advanced:

Optimization includes:

- Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions, as seen in tert-butyl isoxazole carbamate syntheses .

- Inert Atmospheres: Conducting reactions under nitrogen/argon to prevent hydrolysis of Boc groups .

- Purification: Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products. For example, tert-butyl carbamates with halogenated aryl groups require careful solvent selection to avoid decomposition .

How do researchers characterize this compound, and what analytical techniques resolve data inconsistencies?

Basic:

Standard characterization includes:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and amine/carbamate linkages .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced:

- X-ray Crystallography: Resolves ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated for tert-butyl carbamate derivatives with fluorophenyl groups .

- 2D NMR (COSY, HSQC): Clarifies complex splitting patterns in crowded spectra, such as distinguishing overlapping alkyl/amine protons .

What are the stability profiles and decomposition pathways of this compound under various conditions?

Basic:

- Storage: Stable at room temperature in inert, dry environments but degrades under prolonged exposure to light or humidity. Recommended storage at 2–8°C in amber vials .

- pH Sensitivity: Boc groups hydrolyze in acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) .

Advanced:

- Kinetic Studies: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures (e.g., 137°C for tert-butyl carbamates with azetidine rings) .

- Reactive Intermediates: LC-MS monitors transient species during acid-catalyzed cleavage, revealing intermediates like tertiary carbocations .

How can researchers design multi-step syntheses incorporating this compound as an intermediate?

Basic:

The Boc group acts as a temporary amine protector in peptide/heterocycle syntheses. For example, tert-butyl carbamates are used in:

- Peptide Coupling: Deprotection with TFA enables subsequent amide bond formation .

- Heterocyclic Chemistry: Intermediate in synthesizing piperidine or azetidine derivatives via reductive amination .

Advanced:

- Orthogonal Protection: Combining Boc with Fmoc (fluorenylmethyloxycarbonyl) groups allows sequential deprotection in multi-target syntheses .

- Compatibility: Boc-protected intermediates tolerate Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) if reaction conditions avoid strong bases .

What strategies mitigate toxicity risks and ensure safe handling in laboratory settings?

Basic:

- PPE: Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods prevent inhalation of vapors during synthesis .

- Spill Management: Absorbents (e.g., vermiculite) neutralize spills, followed by disposal as hazardous waste .

Advanced:

- In Silico Toxicity Prediction: Tools like ProTox-II assess acute toxicity (e.g., LD50) and hepatotoxicity risks .

- Metabolic Studies: Radiolabeled analogs track metabolic pathways in vitro, identifying potential bioactivation to reactive metabolites .

How can researchers address contradictions in reported physical properties (e.g., melting points, solubility)?

Basic:

- Reproducibility: Strict adherence to documented purification protocols minimizes batch-to-batch variability .

- Solubility Testing: Systematic screening in DMSO, ethanol, and aqueous buffers identifies optimal solvents .

Advanced:

- Polymorphism Studies: Powder X-ray diffraction (PXRD) detects crystalline vs. amorphous forms, which affect melting points .

- Hansen Solubility Parameters: Computational models predict solubility in novel solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.